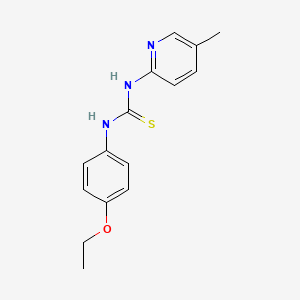![molecular formula C14H17ClN2OS B5800830 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide](/img/structure/B5800830.png)
4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide, also known as CCT137690, is a small molecule inhibitor that has shown promising results in cancer research. This compound was first synthesized in 2010 by the Cancer Research UK Cancer Therapeutics Unit, and since then, it has been extensively studied for its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide is related to its ability to inhibit a protein called Mps1 kinase. Mps1 kinase is involved in the regulation of the cell cycle, and its inhibition by 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of several proteins involved in the cell cycle, including histone H3 and Cdc20. Additionally, it has been found to induce DNA damage and activate the DNA damage response pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide in lab experiments is its specificity for Mps1 kinase. This allows researchers to study the effects of Mps1 inhibition without interfering with other cellular processes. However, one limitation of using 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are several potential future directions for research on 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide. One area of interest is the development of more potent analogs of the compound, which may have improved efficacy in cancer treatment. Additionally, further studies are needed to investigate the effects of 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide in vivo, as most studies to date have been conducted in vitro. Finally, the potential use of 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide in combination with other cancer therapies is an area of active research.
Synthesis Methods
The synthesis of 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with cyclohexylamine to form 4-chlorobenzamide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the corresponding thioamide. Finally, the thioamide is treated with chloroacetyl chloride to yield 4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide.
Scientific Research Applications
4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide has been primarily studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
properties
IUPAC Name |
4-chloro-N-(cyclohexylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c15-11-8-6-10(7-9-11)13(18)17-14(19)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZILFIZUSNMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816229 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-(cyclohexylcarbamothioyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5800754.png)
![ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B5800761.png)

![{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5800780.png)

![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)






![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)